1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-5-8-21(25)22(26-13-9-18-6-3-4-7-20(18)17-26)16-24-23(28)19-10-14-27(15-11-19)31(2,29)30/h3-8,12,19,22H,9-11,13-17H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLUSVBCPMXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methanesulfonyl group and various nitrogen-containing heterocycles. Its molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 353.53 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.
Pharmacological Properties
The compound has shown promising biological activities in various studies, particularly in the context of neuropharmacology and cancer research.
- Neuroprotective Effects : Research indicates that compounds similar to this one exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression .
- CYP Enzyme Interaction : The compound may act as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Modulation of Neurotransmitter Levels : By influencing dopamine and serotonin pathways, it may enhance cognitive function and mood stabilization.
- Induction of Apoptosis : The compound might activate intrinsic apoptotic pathways in malignant cells, leading to programmed cell death.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative damage in neural tissues.
In Vitro Studies
In vitro assays have demonstrated that the compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. Concentrations as low as 10 µM have shown marked effects on cell proliferation rates .
Animal Models
In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₂S |
| Molecular Weight | 353.53 g/mol |
| Biological Activities | Neuroprotection, Anticancer |
| CYP Enzyme Interaction | CYP1A2 Inhibitor |
| In Vitro IC50 (Cancer Cells) | 10 µM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide exhibit promising anticancer properties. For instance, the design of molecular hybrids containing sulfonamide fragments has shown efficacy against various cancer cell lines. These compounds leverage the mechanism of action involving the inhibition of specific enzymes critical for tumor growth and survival .
Central Nervous System Disorders
The compound's structural attributes suggest potential applications in treating central nervous system disorders, including depression and anxiety. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as major depressive disorder and anxiety disorders. The piperidine moiety is often associated with neuropharmacological activity, making it a candidate for further exploration in CNS-related studies .
Inhibition of Key Enzymes
Research indicates that compounds structurally related to this compound can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is relevant for metabolic syndrome treatment, including obesity and type 2 diabetes management. Such compounds could improve insulin sensitivity and reduce fat accumulation .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its structural components that can interact with inflammatory pathways. The modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is crucial in developing new anti-inflammatory agents. Compounds with similar structures have been shown to inhibit these enzymes effectively .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines using sulfonamide derivatives. |
| Study B | CNS Disorders | Evaluated the antidepressant effects in animal models; showed reduced depressive behaviors when administered. |
| Study C | Metabolic Syndrome | Investigated the impact on glucose metabolism; resulted in improved insulin sensitivity in diabetic mice models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound shares a piperidine-4-carboxamide core with 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (CAS: 2097859-91-9, molecular formula: C₁₇H₂₁N₅O₃S) described in . However, critical differences arise in the substituents:
- Target Compound: Contains a 1-methyl-1H-pyrrol-2-yl group linked to a 1,2,3,4-tetrahydroisoquinoline moiety.
- Compound : Features a pyrazine-pyridine heteroaromatic system instead.
These structural variations likely influence physicochemical properties such as lipophilicity, solubility, and target binding affinity. For example, the tetrahydroisoquinoline group in the target compound may enhance CNS penetration compared to the pyrazine-pyridine system, which could favor peripheral activity .
Comparison with Other Amide Derivatives
lists several amide derivatives, including N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide and 2-ethoxy-N,N-dimethylpyridine-3-carboxamide. While these share the amide functional group, they lack the methanesulfonyl-piperidine scaffold and heterocyclic substituents present in the target compound.
Research Findings and Data
Physicochemical Properties
Hypothetical Bioactivity
Based on structural analogs:
- The methanesulfonyl group may confer inhibitory activity against kinases or proteases, as seen in sulfonamide-containing drugs.
- The 1,2,3,4-tetrahydroisoquinoline fragment is common in opioid receptor ligands, suggesting possible CNS activity.
- The 1-methyl-1H-pyrrol-2-yl group could enhance metabolic stability compared to simpler alkyl chains.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide?
- Methodology : Synthesis typically involves sequential functionalization:
- Sulfonylation : Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride under controlled pH (e.g., using NaHCO₃ as a base).
- Carboxamide Formation : Coupling the piperidine-4-carboxylic acid derivative with the ethylamine-linked tetrahydroisoquinoline-pyrrole intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Challenges : Competing side reactions (e.g., over-sulfonylation) require precise stoichiometry and temperature control (40–60°C). Purification via flash chromatography (silica gel, EtOAc/hexane gradient) is critical .
Q. How is structural confirmation achieved for this compound?
- Techniques :
- ¹H/¹³C NMR : Key peaks include the methanesulfonyl singlet (~δ 3.2 ppm) and pyrrole aromatic protons (δ 6.2–6.8 ppm). Tetrahydroisoquinoline protons appear as multiplet clusters (δ 2.5–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., ~550–600 Da). Fragmentation patterns confirm substituent connectivity .
Q. What methods ensure purity assessment during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients. Purity >95% is standard for pharmacological studies.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Approach :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for sulfonylation and coupling steps.
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation. For example, optimizing solvent effects (DMF vs. THF) on carboxamide yield .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
- Case Study : Replace the methanesulfonyl group with acetyl or benzoyl groups to assess solubility and target binding.
- Biological Testing : Analogues with modified tetrahydroisoquinoline moieties (e.g., 6-bromo-substituted derivatives) show altered receptor affinity in preliminary assays .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/logP with activity .
Q. What strategies mitigate instability of reactive intermediates during synthesis?
- Stabilization : Protect amine intermediates (e.g., tert-butoxycarbonyl, BOC) to prevent oxidation.
- Low-Temperature Reactions : Perform coupling steps at 0–4°C to minimize degradation.
- In Situ Monitoring : Use FT-IR or inline NMR to detect intermediate formation and adjust conditions dynamically .
Q. How are analytical methods validated for batch consistency?
- Protocols :
- Linearity : Calibration curves (R² > 0.99) for HPLC across 50–150% of target concentration.
- Precision : Intraday/interday RSD <2% for retention times and peak areas.
- Forced Degradation : Expose samples to heat, light, and humidity to validate method robustness .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
